2-Nitrophenyl laurate

Overview

Description

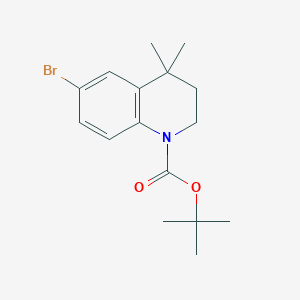

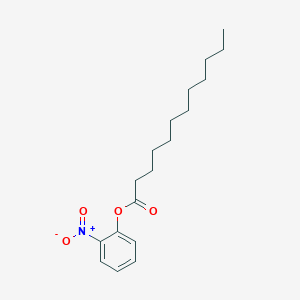

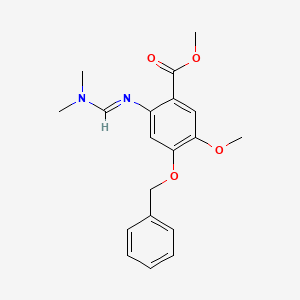

2-Nitrophenyl laurate is a compound mainly used in the biomedical industry for research purposes. It is utilized to study drug interactions, metabolism, and as a tool for enzyme inhibition assays . The molecular formula of 2-Nitrophenyl laurate is C18H27NO4 and it has a molecular weight of 321.41 .

Synthesis Analysis

The synthesis of 2-Nitrophenyl laurate involves the reaction of equimolar amounts of lauroyl chloride, p-nitrophenol, and triethylamine. The reaction is carried out for 2 hours in anhydrous dichloromethane on a magnetic stirrer in an ice bath .

Molecular Structure Analysis

The molecular structure of 2-Nitrophenyl laurate consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The InChI Key is CLUAHXANKUFFPC-UHFFFAOYSA-N .

Chemical Reactions Analysis

2-Nitrophenyl laurate is a substrate for various enzymes. For instance, it is used in the hydrolysis reaction catalyzed by lipoprotein lipase . The reaction conditions for the standard lipolytic activity were measured using several substrates including p-nitrophenyl laurate .

Scientific Research Applications

Enzymatic Hydrolysis in Supercritical Carbon Dioxide

- Study 1: Examined the enzymatic hydrolysis of p-nitrophenyl laurate using Hog Pancreas Lipase and Proqueforti Lipase in supercritical carbon dioxide. This process was more effective than in an aqueous medium, indicating potential applications in industrial processes (Srivastava & Madras, 2001).

Effects on Lipolysis by Dietary Fibres

- Study 2: Investigated how cereal soluble dietary fibers impact the lipolysis of p-nitrophenyl laurate. Findings suggest that increasing the viscosity and droplet size of these fibers can inhibit lipolysis, which is crucial for understanding digestive processes (Zhai, Gunness, & Gidley, 2016).

Hydrolysis in Various Conditions

- Study 3: Focused on the enzymatic hydrolysis of various p-nitrophenyl esters, including laurate, in supercritical carbon dioxide. The study provided insights into the optimal conditions for hydrolysis and its dependence on chain length (Varma & Madras, 2008).

Hydroconversion in Catalysis

- Study 4: Explored the hydroconversion of methyl laurate on bifunctional catalysts, providing insights into the chemical processes involved in the conversion of organic compounds (Zhao et al., 2017).

Interaction with Lung Cancer Protein

- Study 5: Investigated the docking of 4-Nitrophenyl laurate with lung cancer protein, suggesting potential applications in cancer research and drug development (Srinivasan et al., 2020).

Micellization and Catalysis

- Study 6: Studied the catalytic properties of surfactant systems involving p-nitrophenyl laurate, contributing to the understanding of reactions in micellar solutions (Mirgorodskaya et al., 2011).

Drug Delivery and Protective Capsules

- Study 7: Developed nanocapsules for controlled drug release using p-nitrophenyl laurate, demonstrating applications in pharmaceutical delivery systems (Zakharova et al., 2015).

Mechanism of Action

properties

IUPAC Name |

(2-nitrophenyl) dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUAHXANKUFFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl laurate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

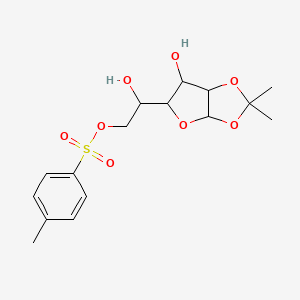

![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)

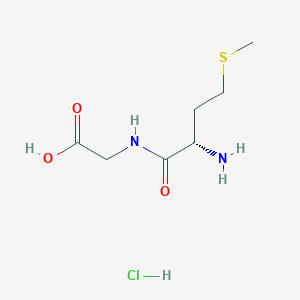

![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)

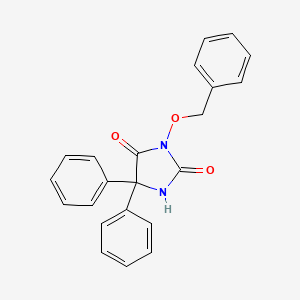

![N-Methyl-N-[(2S)-1-phenylpropan-2-yl]formamide](/img/structure/B3256066.png)